(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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Overview
Description
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is an organic compound that features a benzothiazole ring, a tosyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves the condensation of 3-methylbenzothiazole with a tosylated propanamide derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tosyl group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tosyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. The benzothiazole ring is known for its biological activity, and modifications to this structure can enhance its efficacy against various pathogens.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in organic electronics and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting the replication process in pathogens. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to the death of microbial cells.
Comparison with Similar Compounds
Similar Compounds
3-methylbenzothiazole: A simpler analog without the tosyl and propanamide groups.
N-tosylpropanamide: Lacks the benzothiazole ring but contains the tosyl and propanamide moieties.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is unique due to the combination of the benzothiazole ring and the tosylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-9-14(10-8-13)25(22,23)12-11-17(21)19-18-20(2)15-5-3-4-6-16(15)24-18/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLMURSUPELGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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